molecular formula C7H4BrFN2 B1525363 3-Bromo-4-fluoro-1H-pyrrolo[2,3-b]pyridine CAS No. 1190320-00-3

3-Bromo-4-fluoro-1H-pyrrolo[2,3-b]pyridine

Cat. No. B1525363
M. Wt: 215.02 g/mol
InChI Key: QOJJJMJHXJYYRV-UHFFFAOYSA-N
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Description

3-Bromo-4-fluoro-1H-pyrrolo[2,3-b]pyridine is a chemical compound with the CAS Number: 1190320-00-3. It has a molecular weight of 215.02 . It is a solid substance that should be stored at 4°C and protected from light .


Synthesis Analysis

A series of 1H-pyrrolo[2,3-b]pyridine derivatives have been synthesized, which have shown potent activities against FGFR1, 2, and 3 . The compound 4h, for example, exhibited potent FGFR inhibitory activity (FGFR1–4 IC50 values of 7, 9, 25, and 712 nM, respectively) .


Molecular Structure Analysis

The linear formula of 3-Bromo-4-fluoro-1H-pyrrolo[2,3-b]pyridine is C7H4BrFN2 . The Inchi Code is 1S/C7H4BrFN2/c8-4-3-11-7-6(4)5(9)1-2-10-7/h1-3H, (H,10,11) .


Physical And Chemical Properties Analysis

3-Bromo-4-fluoro-1H-pyrrolo[2,3-b]pyridine is a solid substance . It should be stored at 4°C and protected from light .

Scientific Research Applications

  • Summary of the Application: 3-Bromo-4-fluoro-1H-pyrrolo[2,3-b]pyridine derivatives have been found to have potent activities against fibroblast growth factor receptors (FGFR1, 2, and 3) . Abnormal activation of FGFR signaling pathway plays an essential role in various types of tumors . Therefore, targeting FGFRs represents an attractive strategy for cancer therapy .
  • Methods of Application or Experimental Procedures: The specific derivative of 3-Bromo-4-fluoro-1H-pyrrolo[2,3-b]pyridine, compound 4h, exhibited potent FGFR inhibitory activity . In vitro, 4h inhibited breast cancer 4T1 cell proliferation and induced its apoptosis . In addition, 4h also significantly inhibited the migration and invasion of 4T1 cells .
  • Results or Outcomes: Compound 4h showed FGFR1–4 IC50 values of 7, 9, 25 and 712 nM, respectively . This indicates that it has a strong inhibitory effect on these receptors, which could potentially make it a powerful tool in the fight against cancer .

properties

IUPAC Name

3-bromo-4-fluoro-1H-pyrrolo[2,3-b]pyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H4BrFN2/c8-4-3-11-7-6(4)5(9)1-2-10-7/h1-3H,(H,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QOJJJMJHXJYYRV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN=C2C(=C1F)C(=CN2)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H4BrFN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10696594
Record name 3-Bromo-4-fluoro-1H-pyrrolo[2,3-b]pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10696594
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

215.02 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-Bromo-4-fluoro-1H-pyrrolo[2,3-b]pyridine

CAS RN

1190320-00-3
Record name 3-Bromo-4-fluoro-1H-pyrrolo[2,3-b]pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10696594
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
1
Citations
RY Nimje, D Vytla, P Kuppusamy… - The Journal of …, 2020 - ACS Publications
Unnatural amino acids play an important role in peptide based drug discovery. Herein, we report a class of differentially protected azatryptophan derivatives synthesized from N-tosyl-3-…
Number of citations: 5 pubs.acs.org

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